molecular formula C6H7NaO4P B1583809 Disodium phenyl phosphate CAS No. 3279-54-7

Disodium phenyl phosphate

Cat. No.: B1583809
CAS No.: 3279-54-7
M. Wt: 197.08 g/mol
InChI Key: YXDQIUYZDWYOQN-UHFFFAOYSA-N
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Description

Disodium phenyl phosphate is an inorganic compound with the molecular formula C₆H₅Na₂O₄P. It is a white, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its role as a substrate in enzymatic reactions, particularly those involving phosphatases.

Mechanism of Action

Target of Action

Disodium phenyl phosphate is primarily targeted towards phosphatases . Phosphatases are a group of enzymes that remove a phosphate group from its substrate by hydrolyzing phosphoric acid monoesters into a phosphate ion and a molecule with a free hydroxyl group .

Mode of Action

The interaction of this compound with its target, phosphatases, results in the hydrolysis of the compound. Specifically, phosphatases catalyze the hydrolysis of this compound to phenol .

Biochemical Pathways

The hydrolysis of this compound by phosphatases affects the biochemical pathways involving these enzymes. For instance, alkaline phosphatase, one type of phosphatase, plays a significant role in the detoxification and anti-inflammatory effects of lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria .

Pharmacokinetics

The metabolism of this compound is primarily through hydrolysis by phosphatases .

Result of Action

The hydrolysis of this compound by phosphatases results in the production of phenol . This reaction is used as an indicator of the activity of phosphatases, such as in the case of determining whether milk has been adequately pasteurized or whether it has been contaminated with raw milk after pasteurization .

Action Environment

The action of this compound is influenced by environmental factors such as pH and temperature. For instance, phosphatases, the primary target of this compound, show maximum activity at an alkaline pH . Furthermore, the stability of this compound may be affected by storage conditions. It is recommended to be stored at a temperature of 2-8°C .

Biochemical Analysis

Biochemical Properties

Disodium phenyl phosphate is known to interact with enzymes such as alkaline phosphatase (ALP). ALP catalyzes the hydrolysis of this compound to phenol . This reaction is used in various biochemical assays to detect ALP activity .

Cellular Effects

The hydrolysis of this compound by ALP can influence cellular processes. For instance, the product of this reaction, phenol, can participate in oxidative coupling reactions, producing a reddish-brown colored quinone imine . This color change is often used in colorimetric assays to monitor enzyme activity in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with ALP. ALP binds to this compound and catalyzes the hydrolysis reaction, breaking the phosphate ester bond and releasing phenol . This process can be influenced by factors such as pH and temperature.

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can vary over time. For example, the rate of the hydrolysis reaction catalyzed by ALP can change depending on the concentration of this compound and the conditions of the experiment .

Metabolic Pathways

This compound is involved in the metabolic pathway of ALP. ALP, an enzyme found in many tissues, including the liver and bones, uses this compound as a substrate in its catalytic reaction .

Subcellular Localization

The subcellular localization of this compound is not well defined. As a small, soluble molecule, it is likely to be distributed throughout the cell. Its localization may be influenced by its interactions with enzymes such as ALP .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium phenyl phosphate can be synthesized through the reaction of phenol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{OH} + \text{POCl}_3 \rightarrow \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 ] [ \text{C}_6\text{H}_5\text{PO}_3\text{H}_2 + 2\text{NaOH} \rightarrow \text{C}_6\text{H}_5\text{PO}_4\text{Na}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of large reactors and precise temperature and pH control.

Chemical Reactions Analysis

Types of Reactions: Disodium phenyl phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an enzyme such as alkaline phosphatase, this compound is hydrolyzed to phenol and phosphate ions.

    Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phenyl phosphate.

    Substitution: The compound can undergo nucleophilic substitution reactions where the phenyl group is replaced by other nucleophiles.

Major Products Formed:

    Hydrolysis: Phenol and phosphate ions.

    Oxidation: Phenyl phosphate.

    Substitution: Various substituted phenyl phosphates depending on the nucleophile used.

Scientific Research Applications

Disodium phenyl phosphate is widely used in scientific research due to its role as a substrate in enzymatic assays. It is particularly useful in the study of phosphatases, enzymes that catalyze the hydrolysis of phosphate esters. The compound is also used in:

    Chemistry: As a reagent in organic synthesis and analytical chemistry.

    Biology: In studies involving enzyme kinetics and mechanisms.

    Medicine: As a diagnostic tool in clinical assays to measure enzyme activity.

    Industry: In the production of detergents and cleaning agents due to its ability to chelate metal ions.

Comparison with Similar Compounds

    Disodium phosphate: An inorganic compound with similar phosphate functionality but lacks the phenyl group.

    Phenyl phosphate: Similar to disodium phenyl phosphate but without the sodium ions.

    Tetrasodium pyrophosphate: Contains multiple phosphate groups and is used in different industrial applications.

Uniqueness: this compound is unique due to its phenyl group, which makes it a valuable substrate for studying specific enzymatic reactions. Its solubility in water and ability to participate in various chemical reactions also distinguish it from other phosphate compounds.

Properties

CAS No.

3279-54-7

Molecular Formula

C6H7NaO4P

Molecular Weight

197.08 g/mol

IUPAC Name

disodium;phenyl phosphate

InChI

InChI=1S/C6H7O4P.Na/c7-11(8,9)10-6-4-2-1-3-5-6;/h1-5H,(H2,7,8,9);

InChI Key

YXDQIUYZDWYOQN-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(O)O.[Na]

3279-54-7

Related CAS

701-64-4 (Parent)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary use of disodium phenyl phosphate in biochemical research?

A1: this compound (DPP) is widely employed as a substrate for alkaline phosphatase (ALP) in various biochemical assays [, , , , , , , , , ].

Q2: How does this compound interact with alkaline phosphatase?

A2: ALP catalyzes the hydrolysis of the phosphate ester bond in DPP, yielding phenol and inorganic phosphate as products [, , , , ].

Q3: What analytical techniques are used to detect the products of this compound hydrolysis by alkaline phosphatase?

A3: Several methods are used to detect DPP hydrolysis products. Phenol, the primary product, can be quantified using colorimetric assays, often employing reagents like 4-aminoantipyrine and potassium ferricyanide [], or N,2,6-trichloro-p-quinoneimine (CQC) []. Electrochemical detection coupled with capillary electrophoresis is another sensitive method for phenol quantification [, ]. For inorganic phosphate detection, the molybdate method with aminonaphtholsulphonic acid [] or the molybdate-stannous chloride method [] can be used.

Q4: Can the pH of the solution impact the hydrolysis of this compound by alkaline phosphatase?

A4: Yes, the pH of the solution significantly influences the rate of DPP hydrolysis by ALP. Studies have shown that the pH optimum for this reaction increases with increasing DPP concentrations []. For instance, one study identified an optimum pH of 10.32 for the reaction under specific substrate concentration and temperature conditions [].

Q5: Does this compound degrade during storage?

A5: this compound can undergo degradation over time, particularly in unheated solutions. This degradation leads to the formation of free phenol, potentially affecting ALP assays [].

Q6: What measures can be taken to improve the stability of this compound solutions?

A6: Heat treatment or autoclaving of DPP solutions effectively prevents the formation of free phenol during storage, thus enhancing its stability []. Additionally, adding a few drops of chloroform to the solution can act as an antiseptic and further enhance stability during storage [].

Q7: How does the storage temperature affect the stability of this compound solutions?

A7: Storing DPP solutions at lower temperatures generally slows down degradation processes. []

Q8: What is the molecular formula of this compound?

A8: The molecular formula of this compound is C6H5Na2O4P.

Q9: What is the molecular weight of this compound?

A9: The molecular weight of this compound is 254.05 g/mol.

Q10: How does the structure of this compound relate to its function as an alkaline phosphatase substrate?

A10: The phenyl phosphate moiety in DPP mimics the natural substrates of ALP, allowing the enzyme to bind and initiate hydrolysis [, ].

Q11: What are some applications of this compound in cell-based assays?

A11: DPP is used in cell-based assays to quantify ALP activity. This is particularly useful in studying cell differentiation, as ALP activity is often associated with specific cell types, like osteoblasts (bone-forming cells) [, ]. By measuring the phenol produced, researchers can assess ALP activity levels and evaluate the effects of different treatments or conditions on cell differentiation [].

Q12: Has this compound been used in animal studies?

A12: While not directly administered as a therapeutic agent, DPP is used in animal studies to assess ALP activity in various tissues. For instance, researchers used DPP to study ALP activity in the liver, kidney, and intestine of mice under different hormonal treatments []. These studies provide insights into the role of ALP in different physiological processes and potential disease states.

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